Complete Mass Shift Enables Unambiguous Tracking of Intact Pyruvate Carbon Skeleton
Sodium pyruvate-13C3 provides a +3 Da mass shift for the intact pyruvate molecule, enabling definitive differentiation from natural abundance (M0) and partially labeled isotopologues in mass spectrometry workflows . This is a critical advantage over unlabeled pyruvate, which provides no tracer information and cannot be used to measure flux. The +3 Da shift is essential for accurate mass isotopomer distribution analysis (MIDA), where the relative abundance of M0, M1, M2, and M3 mass isotopomers of downstream metabolites is used to calculate metabolic flux rates [1].
| Evidence Dimension | Mass Shift (Da) in MS Detection |
|---|---|
| Target Compound Data | +3 Da |
| Comparator Or Baseline | Unlabeled Sodium Pyruvate (M0, 0 Da shift) |
| Quantified Difference | +3 Da |
| Conditions | MS analysis of pyruvate or derived metabolites |
Why This Matters
This mass shift is the foundational requirement for performing quantitative mass isotopomer distribution analysis (MIDA) to calculate metabolic flux, a capability entirely absent with unlabeled pyruvate.
- [1] Riazi, R., et al. (2009). Probing pyruvate metabolism in normal and mutant fibroblast cell lines using 13C-labeled mass isotopomer analysis and mass spectrometry. Molecular Genetics and Metabolism, 98(4), 349-355. View Source
